N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

Flexible linkers often cause metabolic instability in lead series. This rigid cyclopropane building block (Fsp³ 0.833) resists oxidative metabolism (C-H BDE 106 kcal/mol) and locks bioactive conformations. • Superior metabolic stability vs. linear/cyclobutyl analogs • Balanced LogP (-0.82) and PSA (55 Ų) for CNS permeability • Primary amine handle for fast library synthesis Available as stable HCl salt; ships ambient from multi-gram stock.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 1221725-62-7
Cat. No. B1420819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)cyclopropanecarboxamide hydrochloride
CAS1221725-62-7
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NCCN.Cl
InChIInChI=1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H
InChIKeyOILOKLDPHZWDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)cyclopropanecarboxamide Hydrochloride: Physicochemical Baseline


N-(2-Aminoethyl)cyclopropanecarboxamide hydrochloride (CAS 1221725-62-7) is a small-molecule cyclic amide building block with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol [1]. The compound features a rigid cyclopropane ring connected via an amide linkage to a primary aminoethyl side chain and is supplied as a hydrochloride salt to enhance solubility and stability . Its structural profile, characterized by a high fraction of sp³-hybridized carbons (Fsp³ = 0.833) and a moderate polar surface area (PSA = 55 Ų), distinguishes it from more flexible aliphatic analogs and positions it as a conformationally constrained intermediate for medicinal chemistry applications [1].

1
Conformationally constrained cyclopropane amide building block for medicinal chemistry
2
Hydrochloride salt ensures consistent solubility and ease of handling
3
High sp³ character supports lead optimization and IP generation

N-(2-Aminoethyl)cyclopropanecarboxamide Hydrochloride: Non-Interchangeable Analogs


Direct substitution of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride with structurally related building blocks (e.g., N-(2-aminoethyl)cyclobutanecarboxamide or N-(2-aminoethyl)propionamide) is inadvisable without thorough revalidation of downstream synthetic and biological outcomes. The cyclopropane ring introduces a unique combination of conformational rigidity and electronic character that fundamentally alters molecular geometry, metabolic vulnerability, and target engagement compared to larger rings or linear chains . In drug discovery contexts, the cyclopropyl fragment is widely employed to enhance metabolic stability by resisting oxidative metabolism, improve binding potency through restricted conformations, and increase three-dimensionality to reduce off-target effects [1]. These benefits are absent in the more flexible cycloalkyl or linear analogs. Therefore, selecting this specific compound is a deliberate design choice that cannot be replicated by a generic alternative without significant risk of altering a lead series' structure-activity relationship (SAR) and pharmacokinetic (PK) profile [1].

Analog Cyclobutane or linear analogs lack the rigid cyclopropane geometry and may alter SAR and metabolic profile.
Form Free base (CAS 53673-05-5) exhibits variable solubility and handling; hydrochloride ensures reproducibility.
Aromatic analog N-(2-aminoethyl)benzamide is planar (Fsp³ = 0) and may increase promiscuity, deviating from the desired 3D profile.

N-(2-Aminoethyl)cyclopropanecarboxamide Hydrochloride: Comparator Differentiation


Enhanced Fsp³ and 3D Character

The target compound exhibits an Fsp³ value of 0.833, indicating a high degree of three-dimensionality that is strongly correlated with improved clinical success rates in drug discovery [1]. In contrast, the comparator N-(2-aminoethyl)benzamide possesses an Fsp³ of 0.0 due to its planar aromatic ring, a feature often associated with higher promiscuity and developability challenges [2]. This quantitative difference underscores the target compound's superior potential for generating novel intellectual property and achieving favorable physicochemical profiles.

Fsp³ Character
Cross-study comparable
0.833 vs 0.0 (benzamide analog)
Higher 3D character may reduce promiscuity and support developability.
Calculated from structure; comparator planar.
Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

Low Lipophilicity for Aqueous Compatibility

The compound's calculated partition coefficient (LogP) is -0.82, placing it well within the desirable range for drug-like properties and indicating good aqueous solubility [1]. This contrasts sharply with the comparator N-(2-aminoethyl)cyclohexanecarboxamide, which has a significantly higher LogP of approximately +1.5 (calculated) due to its larger, more hydrophobic cyclohexane ring [2]. The lower LogP of the target compound suggests superior performance in aqueous-based assays and reduced risk of promiscuous binding associated with highly lipophilic molecules.

Lipophilicity
Cross-study comparable
LogP -0.82 vs ~+1.5 (cyclohexane analog)
Low lipophilicity favors aqueous solubility and reduces nonspecific binding risk.
Calculated LogP; comparator estimated.
ADME Prediction Solubility Optimization Lead-Likeness Assessment

Cyclopropane Metabolic Stability

Cyclopropane C–H bonds possess a bond dissociation energy of 106 kcal/mol, which is 8 kcal/mol higher than that of a typical methylene C–H bond (98 kcal/mol) [1]. This higher energy barrier makes the cyclopropane ring significantly more resistant to abstraction by cytochrome P450 enzymes, the primary drivers of oxidative drug metabolism. In contrast, the linear comparator N-(2-aminoethyl)propionamide contains only methylene groups with the lower bond energy, rendering it inherently more susceptible to metabolic degradation [2]. The cyclopropane motif is therefore a recognized strategy for enhancing the metabolic stability of derived drug candidates [1].

C–H Bond Energy
Class-level inference
106 kcal/mol (cyclopropane) vs 98 kcal/mol (methylene)
Higher bond energy suggests slower CYP450-mediated metabolism.
Class-level trend; individual compound stability may vary.
Drug Metabolism Pharmacokinetics Cytochrome P450 Stability

Hydrochloride Salt: Consistent Solubility

The target compound is supplied as a hydrochloride salt, which ensures a consistent, high degree of aqueous solubility (>10 mg/mL in water, estimated) and reduces hygroscopicity compared to the free base, which is often an oil or low-melting solid . This is a critical differentiation from the free base form of N-(2-aminoethyl)cyclopropanecarboxamide (CAS 53673-05-5), which may exhibit variable solubility and handling properties depending on storage conditions . For reproducible assay work and ease of automated liquid handling, the salt form is the superior choice for procurement.

Salt Form Advantage
Data to verify
Crystalline HCl salt vs free base (oil/low-melting solid)
Consistent aqueous solubility supports reproducible assay workflows.
Supplier-reported physical form; independent verification recommended.
Formulation Development Laboratory Handling Salt Selection

N-(2-Aminoethyl)cyclopropanecarboxamide Hydrochloride: Application Scenarios


Synthesis of Metabolically Stabilized Peptidomimetics

The compound's rigid cyclopropane core and high C–H bond dissociation energy (106 kcal/mol) make it an ideal building block for constructing peptidomimetics with enhanced resistance to proteolytic and oxidative metabolism. This application is directly supported by the class-level inference that cyclopropane rings improve metabolic stability and target binding through conformational restriction [1].

CNS Drug Discovery Lead Optimization

With a favorable LogP of -0.82 and a high Fsp³ value of 0.833, the compound offers a balanced profile of aqueous solubility and three-dimensionality that is often correlated with improved blood-brain barrier (BBB) permeability. In medicinal chemistry, the cyclopropyl fragment is frequently employed to enhance CNS penetration and reduce off-target effects, making this compound a strategic choice for synthesizing CNS-targeted chemical probes and leads [1].

Epigenetic Modulator Design

The primary amino group serves as a versatile handle for conjugation with larger, target-specific moieties. Cyclopropanecarboxamide derivatives have been explored as scaffolds for epigenetic targets, including LSD1 inhibitors, where the rigid cyclopropane helps pre-organize the molecule for optimal target engagement [1]. This compound can function as a key intermediate for generating focused libraries around this and related enzyme classes.

High-Throughput Screening Library Construction

The compound's favorable physicochemical profile (LogP = -0.82, Fsp³ = 0.833) and ready availability as a stable hydrochloride salt make it well-suited for parallel synthesis and incorporation into diverse screening libraries. Its unique 3D character helps increase the structural diversity of a library, increasing the probability of identifying novel, patentable hits with favorable developability profiles [1].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
Rigid cyclopropane core, metabolic stability
Proteolytic/oxidative stability assessment
CNS lead optimization
Balanced LogP and 3D profile
BBB permeability and off-target profiling
Epigenetic probe design
Primary amine conjugation handle
Target engagement and library enumeration
Screening library construction
Favorable physicochemical profile
Structural diversity and developability

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